
2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid is a chemical compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid typically involves the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: A similar compound with a methyl ester group instead of a carboxylic acid group.
Ethyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Another derivative with an ethyl ester group.
2-(4-oxo-3(4H)-quinazolinyl)ethyl benzoate: A compound with an ethyl linker between the quinazolinone core and the benzoate group.
Uniqueness
2-((4-Oxoquinazolin-3(4H)-yl)methyl)benzoic acid is unique due to the presence of both the quinazolinone core and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
923018-95-5 |
|---|---|
Molekularformel |
C16H12N2O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-[(4-oxoquinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-7-3-4-8-14(13)17-10-18(15)9-11-5-1-2-6-12(11)16(20)21/h1-8,10H,9H2,(H,20,21) |
InChI-Schlüssel |
YXZPERBYVZHPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


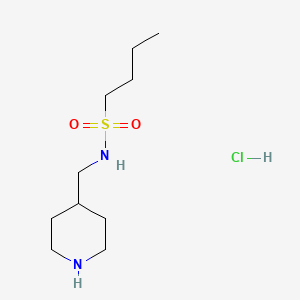


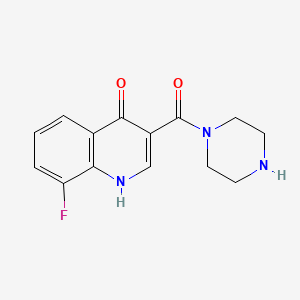
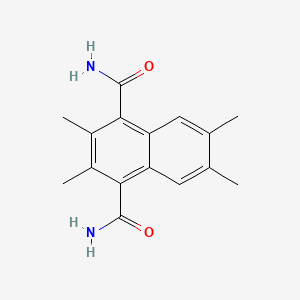
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)

![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
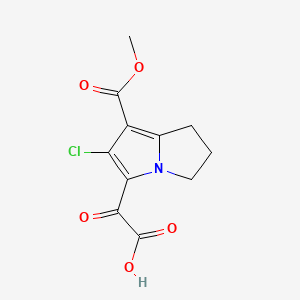
![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)
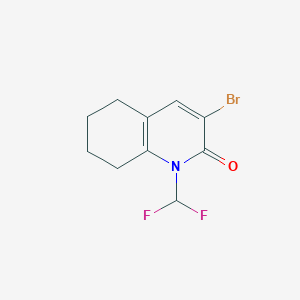
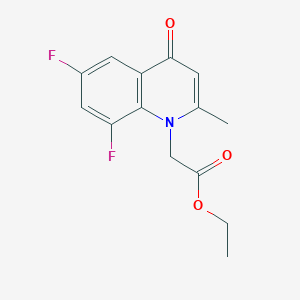
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

